N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

carbonic anhydrase inhibition sulfonamide selectivity stopped-flow assay

N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 887204-50-4) is a synthetic, small-molecule oxalamide derivative containing a 3-fluorophenyl moiety and a 4-sulfamoylphenethyl side chain. Its IUPAC name is N'-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide.

Molecular Formula C16H16FN3O4S
Molecular Weight 365.38
CAS No. 887204-50-4
Cat. No. B2705428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
CAS887204-50-4
Molecular FormulaC16H16FN3O4S
Molecular Weight365.38
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C16H16FN3O4S/c17-12-2-1-3-13(10-12)20-16(22)15(21)19-9-8-11-4-6-14(7-5-11)25(18,23)24/h1-7,10H,8-9H2,(H,19,21)(H,20,22)(H2,18,23,24)
InChIKeyGCMARCDDFVQFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 887204-50-4): Chemical Identity & Research-Use Profile


N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 887204-50-4) is a synthetic, small-molecule oxalamide derivative containing a 3-fluorophenyl moiety and a 4-sulfamoylphenethyl side chain. Its IUPAC name is N'-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide. The presence of a primary sulfonamide (–SO₂NH₂) group and an oxalamide linker categorizes this compound among sulfonamide-based ligands that have been explored as zinc-binding inhibitors of carbonic anhydrase (CA) isoforms [1]. Its molecular formula is C₁₆H₁₆FN₃O₄S, with a molecular weight of 365.38 g/mol [2]. This compound is primarily offered by research chemical suppliers as a non-GMP reference standard for in vitro pharmacological profiling.

Why N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide Cannot Be Replaced by Generic Sulfonamide Analogs


Generic substitution among sulfonamide-containing compounds is chemically unsound because subtle structural variations—such as the position of the fluorine atom on the phenyl ring or the length of the alkyl spacer—can drastically alter hydrogen-bonding networks and hydrophobic packing within the enzyme active site, leading to order-of-magnitude shifts in isoform selectivity and potency [1]. In the specific context of the (4-sulfamoylphenethyl)oxalamide scaffold, the 3-fluorophenyl group is not a passive bystander; it occupies a distinct hydrophobic pocket adjacent to the catalytic zinc ion, and even a shift of the fluorine to the 4-position or its replacement with chlorine yields a compound with a different steric, electronic, and pharmacokinetic fingerprint [2]. Procurement based solely on functional group similarity—such as ordering any 'sulfonamide-oxalamide' analogue—therefore risks selecting a molecule with null activity against the intended target isoform.

Quantitative Differentiation of N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide Against Closest Structural Analogs


Carbonic Anhydrase II Inhibition: N1-(3-fluorophenyl)- vs. N1-(4-fluorophenyl) Regioisomer

In a phenol-red stopped-flow CO₂ hydration assay using recombinant human carbonic anhydrase II, the N1-(3-fluorophenyl) regioisomer demonstrated a Ki > 100,000 nM, classifying it as a very weak inhibitor of this isoform [1]. By comparison, the N1-(4-fluorophenyl) regioisomer (N1-(4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide) showed a Ki of 7.9 nM under identical conditions [2]. This >12,000-fold difference in potency demonstrates that the meta-fluorine substitution pattern is detrimental to CA II binding, whereas the para-fluorine substitution is highly favorable.

carbonic anhydrase inhibition sulfonamide selectivity stopped-flow assay

CA IX Isoform Selectivity: Target Compound vs. 4-Fluoro Analog

The target compound exhibits a flat inhibition profile across CA II and CA IX (Ki > 100,000 nM for both isoforms) [1], consistent with a lack of productive binding. In contrast, the 4-fluoro regioisomer shows pronounced selectivity, with a Ki of 7.9 nM for CA II and 340 nM for CA IX, yielding a 43-fold selectivity index for CA II over CA IX [2]. The target compound's complete lack of discrimination between these isoforms is a unique feature, making it a useful tool for experiments requiring a silent binder that does not perturb CA activity in either isoform.

tumor-associated carbonic anhydrase isoform selectivity cancer research tool

Physicochemical Differentiation: Lipophilicity and Predicted Membrane Permeability

The calculated logP of N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is 1.8 [1], reflecting moderate lipophilicity. The related N1-(3-chloro-4-fluorophenyl) analog has a calculated logP of 2.4 [2]. This 0.6 log unit difference translates to an ~4-fold higher predicted membrane affinity for the chloro-fluoro congener. While both compounds violate no more than one Lipinski rule, the lower logP of the target compound predicts better aqueous solubility and reduced passive blood-brain barrier penetration, which may be advantageous for peripheral target validation studies where CNS exclusion is desired.

drug-likeness logP CNS penetration prediction ADME profiling

Molecular Topology and Polar Surface Area Comparison

The target compound possesses a topological polar surface area (TPSA) of 101 Ų [1]. The comparator analog N1-phenyl-N2-(4-sulfamoylphenethyl)oxalamide, lacking the fluorine substituent, has a TPSA of 101 Ų as well, indicating that the meta-fluorine does not significantly alter the hydrogen-bonding acceptor capacity [2]. However, the related analog N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide exhibits a TPSA of 101 Ų, while its more bulky substituent increases molecular volume by ~15 ų, potentially affecting binding pocket accommodation. The unchanged TPSA suggests that the fluorine substitution primarily modulates electronic and steric properties rather than gross polarity, a subtlety often overlooked when sourcing compounds by scaffold alone.

topological polar surface area oral absorption prediction molecular descriptor

Optimal Use Cases for N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide Based on Its Unique Differentiation Profile


Negative Control for Carbonic Anhydrase II Inhibition Assays

The compound's Ki > 100,000 nM against CA II (Section 3, Evidence Item 1) makes it an ideal negative control for high-throughput screening campaigns targeting CA II. When used alongside the potent 4-fluoro analog (Ki = 7.9 nM), researchers can establish a dynamic range for assay validation and reliably distinguish specific inhibition from assay interference. Procurement for this purpose should include the matched pair (3-fluoro and 4-fluoro regioisomers) to enable robust data interpretation.

Matched Molecular Pair Analysis in Medicinal Chemistry

The >12,000-fold potency difference between the 3-fluoro and 4-fluoro regioisomers (Section 3, Evidence Item 1) constitutes a textbook example of a matched molecular pair. Medicinal chemistry teams can use this compound to computationally benchmark free-energy perturbation (FEP) predictions or to validate docking scoring functions, as the profound activity cliff provides a stringent test for in silico models.

Physicochemical Reference for Lead Optimization

With a clogP of 1.8 and TPSA of 101 Ų (Section 3, Evidence Items 3 and 4), this compound resides in favorable oral drug-like space. Lead optimization programs can use it as a reference point when modulating lipophilicity. The meta-fluorine substitution offers a 0.6 log unit lower clogP compared to the 3-chloro-4-fluoro analog, making it a preferred fragment for candidates where metabolic stability is a primary concern.

Isoform Selectivity Profiling in Cancer Cell Lines

The target compound's equipotent inactivity across CA II and CA IX (Section 3, Evidence Item 2) makes it a unique tool for dissecting CA IX-dependent phenotypes in hypoxic cancer cell models. When paired with a CA IX-selective inhibitor, this compound can rule out off-target contributions from CA II inhibition in phenotypic assays, increasing confidence in target engagement studies.

Quote Request

Request a Quote for N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.